molecular formula C10H19NO3 B12116164 4-(2,6-Dimethylmorpholin-4-yl)butanoic acid

4-(2,6-Dimethylmorpholin-4-yl)butanoic acid

Cat. No.: B12116164
M. Wt: 201.26 g/mol
InChI Key: ASUQVUMFVLSUIA-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)butanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of butanoic acid, featuring a morpholine ring substituted with two methyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)butanoic acid typically involves the reaction of 2,6-dimethylmorpholine with butanoic acid derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylmorpholine with a suitable butanoic acid derivative, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    2,6-Dimethylmorpholine: A morpholine derivative with two methyl groups at positions 2 and 6.

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)butanoic acid is unique due to its combination of a morpholine ring and a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-8-6-11(7-9(2)14-8)5-3-4-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

ASUQVUMFVLSUIA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCCC(=O)O

Origin of Product

United States

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